molecular formula C6H12N2O2 B13300154 3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one

3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one

Cat. No.: B13300154
M. Wt: 144.17 g/mol
InChI Key: RKLOBJQVKXENDO-UHFFFAOYSA-N
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Description

3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone core (a five-membered ring containing oxygen and nitrogen) substituted at position 3 with a methylaminoethyl (-CH₂CH₂N(CH₃)) group. This structure confers both rigidity from the oxazolidinone ring and flexibility from the ethyl chain, making it a versatile scaffold in medicinal chemistry. Oxazolidinones are known for their pharmacological relevance, particularly as antimicrobial agents and central nervous system (CNS) therapeutics.

The compound has been identified as a metabolite or impurity in pharmaceuticals such as sumatriptan and zolmitriptan, suggesting its role in biotransformation pathways . Its structural simplicity allows for diverse synthetic modifications, enabling exploration of structure-activity relationships (SAR) in drug discovery.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

3-[2-(methylamino)ethyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H12N2O2/c1-7-2-3-8-4-5-10-6(8)9/h7H,2-5H2,1H3

InChI Key

RKLOBJQVKXENDO-UHFFFAOYSA-N

Canonical SMILES

CNCCN1CCOC1=O

Origin of Product

United States

Preparation Methods

Direct Cyclization from Amino Alcohols and Isocyanates

One of the classical approaches involves the cyclization of amino alcohol derivatives with isocyanates to form the oxazolidinone ring. This method is well-documented in the synthesis of various oxazolidinone derivatives.

Procedure:

  • Starting materials: Amino alcohols bearing the 2-(methylamino)ethyl side chain.
  • Reagents: Isocyanates (such as methyl isocyanate) or carbamoyl chlorides.
  • Conditions: Typically, the amino alcohol is reacted with the isocyanate under inert atmosphere at room temperature or mild heating.
  • Mechanism: Nucleophilic attack of the amino group on the isocyanate carbon, followed by intramolecular cyclization to form the oxazolidinone ring.

Advantages:

  • High regioselectivity.
  • Mild reaction conditions.

Cyclization via Carbamate Formation and Ring Closure

Another prevalent method involves the formation of carbamate intermediates followed by ring closure:

  • Step 1: The amino group of the amino alcohol reacts with methyl chloroformate or methyl isocyanate to form a carbamate.
  • Step 2: Intramolecular cyclization occurs through nucleophilic attack of the hydroxyl group on the carbamate carbonyl, facilitated by base catalysis (e.g., triethylamine).
  • Step 3: Heating promotes ring closure, yielding the oxazolidinone core.

Research Data:

  • A study reports the synthesis of oxazolidin-2-one derivatives using methyl chloroformate with amino alcohols, achieving yields exceeding 80% under reflux conditions.

One-Pot Synthesis from Chiral Aziridines

Recent advancements include the synthesis of oxazolidinones from chiral aziridines, which can be transformed into oxazolidin-2-ones via ring-opening and subsequent cyclization.

Procedure:

  • Starting material: Chiral aziridines bearing the 2-(methylamino)ethyl side chain.
  • Reagents: Carbon dioxide or isocyanates for ring expansion.
  • Conditions: Catalytic systems such as Lewis acids or enzymes facilitate the ring-opening and cyclization.
  • Mechanism: The aziridine undergoes nucleophilic attack by CO₂ or isocyanate, leading to ring expansion and formation of the oxazolidinone.

Research Findings:

  • A study demonstrates the use of CO₂ insertion into aziridines with high stereoselectivity, providing a route to enantiopure oxazolidinones with yields around 75-85%.

Enzymatic and Green Chemistry Approaches

Recent literature highlights environmentally friendly methods:

  • Immobilized enzymatic synthesis using biocatalysts like urease or carbamate hydrolases to facilitate the formation of oxazolidinones from amino alcohols and dimethyl carbonate.
  • Mechanism: Enzymes catalyze the transesterification or cyclization steps efficiently under mild conditions, reducing the need for hazardous reagents.

Research Data:

  • A 2014 study reports the enzymatic synthesis of oxazolidinones with high selectivity and yields (up to 90%), emphasizing sustainability.

Representative Data Table of Synthesis Conditions and Yields

Method Starting Material Reagents Conditions Yield (%) Notes
Classical cyclization Amino alcohol + Isocyanate Isocyanates Room temp to reflux 70-85 Mild, regioselective
Carbamate-mediated ring closure Amino alcohol + Methyl chloroformate Methyl chloroformate Reflux, base catalysis 80-90 High efficiency
Aziridine ring expansion Chiral aziridines + CO₂ CO₂ or isocyanates Catalytic, mild 75-85 Stereoselective
Enzymatic synthesis Amino alcohol + Dimethyl carbonate Biocatalysts Mild, aqueous 85-90 Eco-friendly

Mechanistic Insights and Literature Perspectives

The synthesis pathways generally involve:

  • Nucleophilic attack on electrophilic centers (isocyanates, carbamates).
  • Intramolecular cyclization facilitated by heat or catalysts.
  • Stereochemical control via chiral starting materials or chiral catalysts.

The mechanistic pathways are well-supported by computational studies and experimental data, indicating the importance of reaction conditions such as solvent choice, temperature, and catalysts in optimizing yield and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxazolidinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxazolidinone compounds with various functional groups.

Scientific Research Applications

3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits, thereby preventing the growth and proliferation of bacteria .

Comparison with Similar Compounds

Key Observations:

In contrast, Zolmitriptan N-Oxide incorporates an indole ring and dimethylamino group, which are critical for serotonin receptor binding in migraine therapeutics . Butenoyl and acetyl substituents () lack nitrogenous groups, reducing their interaction with biological targets but increasing reactivity for further derivatization.

The methylaminoethyl group, however, allows for greater torsional flexibility, which may optimize binding kinetics .

Pharmacokinetic Considerations: Compounds with bulky substituents (e.g., indoloquinoxaline) exhibit higher molecular weights (>330 Da), which may limit blood-brain barrier penetration. The target compound’s lower molecular weight (~188 Da) suggests favorable pharmacokinetics for CNS-targeted drugs .

Crystallographic and Physicochemical Properties

Property 3-[2-(Methylamino)ethyl]-... 3-[2-(Dioxoindolinyl)ethyl]-... 3-[Indoloquinoxaline ethyl]-...
Ring Conformation Likely planar/envelope* Planar dioxoindolinyl unit Planar fused heterocycles
Dihedral Angle N/A 62.7° (gauche conformation) 38.1° (between rings)
Solubility Moderate (polar group) Low (bulky substituent) Very low (extended π-system)
Thermal Stability High Moderate Moderate

*Inferred from similar oxazolidinones in .

Biological Activity

3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one, a derivative of oxazolidinone, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer domains. The unique structural features of this compound, including a methylamino side chain, enhance its interaction with biological targets, making it a candidate for further pharmaceutical development.

The molecular formula of this compound is C₇H₁₄ClN₃O₂, with a molecular weight of approximately 180.63 g/mol. The compound features a five-membered heterocyclic ring that includes nitrogen and oxygen atoms, contributing to its reactivity and biological activity.

The mechanism of action for this compound primarily involves interference with bacterial protein synthesis. This compound is believed to bind to the ribosomal RNA or proteins within the bacterial ribosome, inhibiting translation and thus bacterial growth. Additionally, some derivatives have shown potential as monoamine oxidase inhibitors (MAOIs), which could have implications for mood regulation and neurological health.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been shown to be effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to inhibit protein synthesis makes it a valuable candidate for treating resistant bacterial infections.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. Its structural similarity to known anticancer agents allows for the exploration of its efficacy in inhibiting cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating potential therapeutic applications in oncology.

Comparative Analysis

A comparative analysis of this compound with related compounds reveals its unique position in the oxazolidinone class:

Compound NameStructural FeaturesBiological Activity
LinezolidBasic oxazolidinone structureAntibacterial
TedizolidSubstituted oxazolidinoneAntibacterial
3-Ethyl-1,3-oxazolidin-2-oneEthyl substitution on nitrogenVarying antibacterial properties
This compound Methylamino side chainAntibacterial and potential anticancer

Case Studies

Several studies have focused on the biological evaluation of oxazolidinone derivatives:

  • Antimicrobial Efficacy : A study published in Biomed Research International highlighted the effectiveness of oxazolidinones against MRSA. The study demonstrated that modifications to the oxazolidinone structure could enhance antibacterial activity .
  • Cytotoxicity Against Cancer Cells : Research indicated that certain oxazolidinone derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one, and how can reaction conditions be optimized for academic-scale preparation?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving oxazolidinone ring formation and methylaminoethyl side-chain introduction. Key steps include:

  • Asymmetric synthesis using chiral auxiliaries to control stereochemistry, as demonstrated in oxazolidinone derivatives .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve yield by stabilizing intermediates.
  • Catalysis : Lewis acids (e.g., ZnCl₂) or organocatalysts enhance ring-closure efficiency .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) ensures high purity.

Q. How can researchers characterize the structural conformation of this compound, particularly regarding its oxazolidinone ring system?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths (e.g., C–O = 1.36–1.40 Å) and dihedral angles (e.g., oxazolidinone ring planarity deviations <0.06 Å) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm methylaminoethyl substitution (e.g., δ ~2.7 ppm for N–CH₃ protons) .
  • DFT calculations : Validate experimental data by simulating optimized geometries and electronic properties .

Advanced Research Questions

Q. What analytical strategies are recommended to resolve discrepancies in reported bond angles within the oxazolidinone ring system across different crystallographic studies?

  • Methodological Answer :

  • High-resolution X-ray diffraction : Collect data at low temperature (e.g., 90 K) to minimize thermal motion artifacts, improving angle precision (e.g., β angle = 102.32° ± 0.01°) .
  • Comparative analysis : Align datasets from multiple studies (e.g., C8–O1–C9 angles: 117.20° vs. 109.03°) to identify systematic errors .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding) that may distort bond angles .

Q. How can structure-activity relationship (SAR) studies be designed to investigate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with modified substituents (e.g., halogenation at the oxazolidinone 5-position) to probe steric/electronic effects .
  • In vitro assays : Test antimicrobial activity (e.g., MIC against S. aureus) and correlate with structural parameters (e.g., LogP, polar surface area) .
  • Molecular docking : Map interactions with biological targets (e.g., bacterial ribosomes) using software like AutoDock Vina .

Q. What experimental approaches address challenges in enantiomeric purity during asymmetric synthesis of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers (e.g., Rf difference >1.5) .
  • Circular dichroism (CD) : Confirm absolute configuration via Cotton effects (e.g., positive peak at 220 nm for R-enantiomer) .
  • Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

Q. How do solvent and temperature conditions influence the polymorphism of this compound?

  • Methodological Answer :

  • Crystallization screening : Test solvents (e.g., ethanol, acetonitrile) at varying cooling rates to isolate polymorphs (e.g., monoclinic vs. orthorhombic) .
  • DSC/TGA : Monitor phase transitions (e.g., melting endotherms at 180–190°C) and stability .
  • Powder XRD : Compare diffraction patterns (e.g., 2θ = 12.3°, 15.8°) to identify dominant polymorphic forms .

Data Contradiction Analysis

  • Example : Discrepancies in C–N–C bond angles (e.g., 119.33° vs. 121.16° ) may arise from:
    • Crystal packing effects : Strong H-bonding networks (e.g., O1W–H11 in hydrates) distort local geometry .
    • Data collection limits : Lower-resolution studies (R-factor >0.05) introduce measurement errors .

Key Structural Parameters Table

ParameterValue (Range)TechniqueReference
C–O bond length1.36–1.40 ÅX-ray crystallography
Oxazolidinone planarity<0.06 Å deviationX-ray crystallography
N–CH₃ 1^1H shiftδ 2.7–2.9 ppmNMR
Melting point180–190°CDSC

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